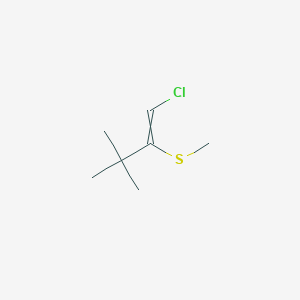
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C7H13ClS It is characterized by the presence of a chlorine atom, a methylsulfanyl group, and a double bond within its structure
準備方法
The synthesis of 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-1-butene with sulfur and chlorine reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of industrial-grade reagents to ensure high yield and purity of the final product.
化学反応の分析
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalides or haloalkanes.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and halogens. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which 1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene exerts its effects involves interactions with specific molecular targets. The chlorine and methylsulfanyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
類似化合物との比較
1-Chloro-3,3-dimethyl-2-(methylsulfanyl)but-1-ene can be compared with other similar compounds, such as:
1-Chloro-3,3-dimethylbutane: Lacks the methylsulfanyl group and double bond, resulting in different reactivity and applications.
3,3-Dimethyl-1-butene: Does not contain the chlorine or methylsulfanyl groups, leading to distinct chemical properties.
1-Chloro-2-methyl-2-butene:
特性
CAS番号 |
83759-13-1 |
|---|---|
分子式 |
C7H13ClS |
分子量 |
164.70 g/mol |
IUPAC名 |
1-chloro-3,3-dimethyl-2-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C7H13ClS/c1-7(2,3)6(5-8)9-4/h5H,1-4H3 |
InChIキー |
KKCUPAQRGUGUDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=CCl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


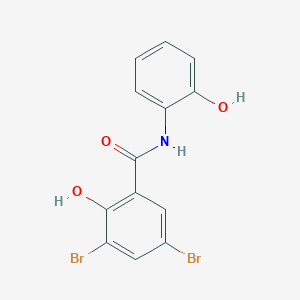
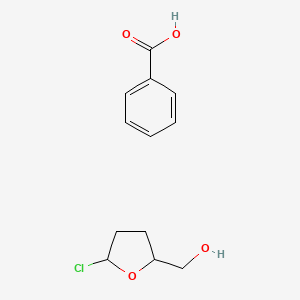
![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
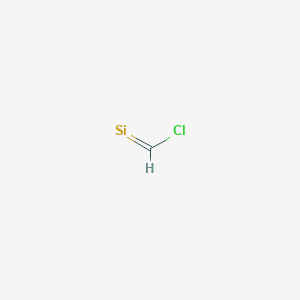
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
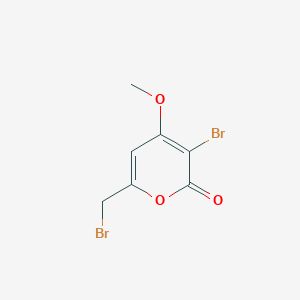
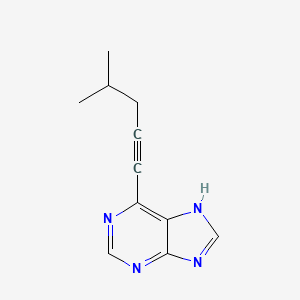
![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)

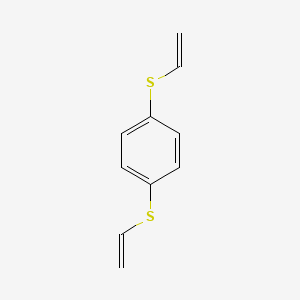

![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
